![molecular formula C17H20N2O3S B2656741 Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321833-87-7](/img/structure/B2656741.png)

Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

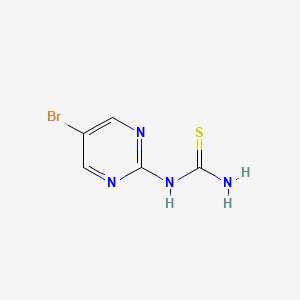

Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound. It is available from suppliers for scientific research needs . The compound contains a cyclopropane ring, which is a three-membered carbon ring . It also contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur.

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups. It includes a cyclopropane ring, a benzothiazole ring, and an ester group. The cyclopropane ring is a three-membered carbon ring . The benzothiazole ring is a heterocyclic compound, containing carbon, nitrogen, and sulfur atoms . The ester group (-COO-) is a common functional group in organic chemistry, often resulting in characteristic smells .Chemical Reactions Analysis

Esters, like the one in this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Scientific Research Applications

Tautomerism and Decomposition

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, closely related to the compound , exhibits tautomerism and decomposes into (1,2-benz-isothiazol-3-yl)acetonitrile when heated in dimethyl sulphoxide. This decomposition process and the stability of the resulting compounds have significant implications in synthetic chemistry research (Carrington, Clarke, Hughes, & Scrowston, 1972).

Synthesis of Benzimidazole Derivatives

The synthesis of ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate, a compound similar in structure, has been reported, emphasizing its potential for producing various biologically active benzimidazole derivatives. This research contributes to the development of novel compounds with potential applications in pharmaceuticals (Ozbey, Kuş, & Göker, 2001).

Novel Compound Synthesis

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a series of novel compounds, were synthesized from reactions involving benzothiazole. This highlights the versatility and utility of benzothiazole derivatives in synthesizing new chemical entities (Nassiri & Milani, 2020).

Reactivity with Thiols

The reactivity of similar compounds, ethyl 2-(2-acetyl- or 2-formyl-amidothiazol-4-yl)-2-tosyloxyiminoacetate, with thiols, leads to the formation of various derivatives. This reactivity is crucial in understanding the chemical behavior of thiazole derivatives in different reaction environments (Rezessy, Toldy, Horváth, & Sohár, 1991).

Synthesis of Benzothiazole Derivatives

The synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, another group of benzothiazole derivatives, showcases the broad spectrum of synthetic methods available for creating diverse chemical entities. These methods contribute to the development of compounds with potential applications in various scientific fields (Bhoi, Borad, Pithawala, & Patel, 2016).

properties

IUPAC Name |

ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-4-22-14(20)9-19-13-8-10(2)7-11(3)15(13)23-17(19)18-16(21)12-5-6-12/h7-8,12H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLLQOCELGXGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2656660.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)